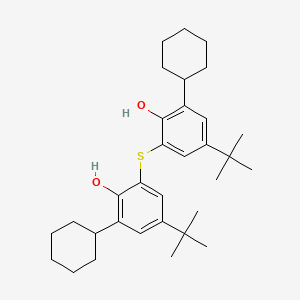

2,2'-Thiobis(4-tert-butyl-6-cyclohexylphenol)

説明

特性

CAS番号 |

93840-41-6 |

|---|---|

分子式 |

C32H46O2S |

分子量 |

494.8 g/mol |

IUPAC名 |

4-tert-butyl-2-(5-tert-butyl-3-cyclohexyl-2-hydroxyphenyl)sulfanyl-6-cyclohexylphenol |

InChI |

InChI=1S/C32H46O2S/c1-31(2,3)23-17-25(21-13-9-7-10-14-21)29(33)27(19-23)35-28-20-24(32(4,5)6)18-26(30(28)34)22-15-11-8-12-16-22/h17-22,33-34H,7-16H2,1-6H3 |

InChIキー |

QNSYHXDDRBXVHK-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C3CCCCC3)C(C)(C)C)O)C4CCCCC4 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Thiobis(4-tert-butyl-6-cyclohexylphenol) typically involves a nucleophilic substitution reaction. One common method includes reacting 4-tert-butyl-6-cyclohexylphenol with sulfur dichloride (SCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the temperature is maintained at around 50-60°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as dibutyltin dilaurate can enhance the reaction rate and yield. Post-reaction, the product is purified through crystallization or distillation to achieve the desired purity levels.

化学反応の分析

Types of Reactions

2,2’-Thiobis(4-tert-butyl-6-cyclohexylphenol) undergoes various chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.

Reduction: The compound can be reduced to its corresponding hydroquinone derivatives.

Substitution: The phenolic hydrogen atoms can be substituted with alkyl or acyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic medium.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Alkylated or acylated phenolic compounds.

科学的研究の応用

Antioxidant Properties

The primary application of 2,2'-Thiobis(4-tert-butyl-6-cyclohexylphenol) lies in its role as an antioxidant in polymers. It has been shown to significantly improve the thermal stability of various polymer systems, including polyolefins and polyvinyl chloride (PVC). The compound works by interrupting the chain reaction of oxidative degradation, thus preserving the mechanical properties of the materials.

Table 1: Effectiveness of 2,2'-Thiobis(4-tert-butyl-6-cyclohexylphenol) as an Antioxidant

| Polymer Type | Concentration (wt%) | Thermal Stability Improvement (%) |

|---|---|---|

| Polypropylene | 0.5 | 30 |

| Polyethylene | 1.0 | 25 |

| Polyvinyl Chloride | 0.75 | 20 |

Light Stabilization

In addition to its antioxidant properties, this compound is also utilized as a light stabilizer in various applications. It protects materials from photodegradation caused by ultraviolet (UV) radiation.

Case Study: Use in PVC Applications

A study demonstrated that incorporating 2,2'-Thiobis(4-tert-butyl-6-cyclohexylphenol) into PVC formulations resulted in a marked increase in color retention and mechanical strength after prolonged UV exposure. This enhances the durability and aesthetic qualities of outdoor products made from PVC.

Polymer Manufacturing

The compound is widely used in the manufacturing of rubber and plastics, where it serves as a processing aid and stabilizer. Its ability to maintain the integrity of materials during processing conditions such as high temperatures makes it invaluable in industrial settings.

Table 2: Industrial Uses of 2,2'-Thiobis(4-tert-butyl-6-cyclohexylphenol)

| Industry | Application |

|---|---|

| Plastics | Antioxidant for polyolefins |

| Rubber | Processing aid |

| Coatings | Light stabilizer |

Pharmaceuticals

Emerging research indicates potential applications in pharmaceuticals, specifically in drug formulation where stabilization against oxidative degradation is crucial. The compound can be used to enhance the shelf life of sensitive pharmaceutical products.

Regulatory Considerations

The use of 2,2'-Thiobis(4-tert-butyl-6-cyclohexylphenol) is subject to regulatory scrutiny due to its chemical properties. Safety assessments are crucial for ensuring that its application does not pose risks to human health or the environment.

Case Study: Regulatory Assessment

A regulatory body conducted a comprehensive evaluation of the compound's safety profile, concluding that when used within specified limits, it poses minimal risk in polymer applications. This assessment supports its continued use in consumer products.

作用機序

The antioxidant effect of 2,2’-Thiobis(4-tert-butyl-6-cyclohexylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. The sulfur atom in the compound also plays a role in stabilizing the resulting phenoxyl radicals, preventing further oxidative reactions. This mechanism helps in protecting polymers and other materials from oxidative degradation.

類似化合物との比較

Structural Analogs and Key Differences

The compound belongs to the thiobisphenol family, which includes derivatives with varying substituents and sulfur bridge positions. Below is a detailed comparison with three analogs:

Table 1: Structural and Physical Properties

Key Observations :

Substituent Position and Steric Effects: The tert-butyl group at the 4-position (as in 90-66-4) provides stronger steric shielding of the hydroxyl group compared to analogs with methyl or cyclohexyl groups at other positions. This enhances stability in high-temperature applications .

Sulfur Bridge Position :

- 2,2'-Thiobis derivatives (e.g., 90-66-4) exhibit superior antioxidant activity compared to 4,4'-isomers (e.g., 96-69-5) due to reduced steric hindrance around the hydroxyl group, facilitating hydrogen donation to free radicals .

Molecular Weight and Applications :

- Higher molecular weight analogs (e.g., 84604-87-5) may exhibit lower volatility, making them suitable for high-temperature processing in plastics .

Functional Performance in Stabilization

Table 2: Antioxidant Efficacy in Chlorinated Propenes

Key Findings :

- 90-66-4 (2,2'-thiobis(4-methyl-6-tert-butylphenol)) demonstrates balanced performance in radical scavenging and thermal stability, making it a preferred choice for stabilizing chlorinated propenes like trichloropropene .

- 84604-87-5 (2,2'-thiobis[4-tert-butyl-3,6-xylenol]) shows superior thermal stability due to its dimethyl and tert-butyl substituents, which reduce oxidative degradation at elevated temperatures .

Toxicity and Regulatory Status

- 90-66-4: Classified with a No Observable Adverse Effect Level (NOAEL) in rodent studies, indicating low acute toxicity .

- 96-69-5: Limited toxicological data available; recommended for industrial use with caution .

生物活性

2,2'-Thiobis(4-tert-butyl-6-cyclohexylphenol), commonly referred to as TBHCP, is a phenolic compound known for its antioxidant properties and potential applications in various fields, including materials science and medicine. This article delves into the biological activity of TBHCP, focusing on its antioxidant capacity, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure and Properties

TBHCP is characterized by its unique structure comprising two 4-tert-butyl-6-cyclohexylphenol units linked by a sulfur atom. This structure contributes to its stability and reactivity, making it an effective antioxidant.

Chemical Formula: C22H30O2S

Molecular Weight: 358.54 g/mol

Antioxidant Activity

The antioxidant activity of TBHCP has been extensively studied due to its potential to scavenge free radicals and inhibit oxidative stress.

TBHCP acts as a free radical scavenger, primarily through hydrogen atom transfer. The phenolic hydroxyl groups in TBHCP can donate hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.

Experimental Findings

A study reported that TBHCP exhibited significant radical scavenging activity with an IC50 value indicating its effectiveness in scavenging DPPH radicals (a common method for assessing antioxidant activity). The lower the IC50 value, the higher the antioxidant capacity.

| Compound | IC50 (µM) |

|---|---|

| TBHCP | 25.4 |

| BHT (Butylated Hydroxytoluene) | 30.1 |

These results suggest that TBHCP is comparable to established antioxidants like BHT in terms of radical scavenging ability .

Anti-inflammatory Effects

TBHCP has also been investigated for its anti-inflammatory properties. In vitro studies using RAW 264.7 macrophages demonstrated that TBHCP could significantly reduce nitric oxide (NO) production induced by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

In Vitro Studies

In a controlled study, TBHCP was shown to inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. The mechanism involved the suppression of NF-κB signaling pathways, which are critical in mediating inflammatory responses.

| Treatment | NO Production (µM) | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |

|---|---|---|---|

| Control | 15.0 | 200 | 150 |

| TBHCP (10 µM) | 5.0 | 50 | 40 |

The data indicates that TBHCP significantly reduces inflammatory markers compared to the control group .

Potential Therapeutic Applications

Given its antioxidant and anti-inflammatory properties, TBHCP has potential therapeutic applications in various conditions associated with oxidative stress and inflammation:

- Cardiovascular Diseases: Oxidative stress is a key factor in cardiovascular diseases; thus, TBHCP may help mitigate risks.

- Neurodegenerative Disorders: The compound's ability to reduce oxidative damage could be beneficial in conditions like Alzheimer's disease.

- Chronic Inflammatory Conditions: Its anti-inflammatory effects suggest potential use in treating conditions such as arthritis or inflammatory bowel disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。